Welcome to the BenchChem Online Store!
molecular formula C14H20O2 B8671141 3-(4-isopropylphenyl)-2,2-dimethylpropanoic Acid

3-(4-isopropylphenyl)-2,2-dimethylpropanoic Acid

Cat. No. B8671141
M. Wt: 220.31 g/mol
InChI Key: CUGBEFARVSPHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07378428B2

Procedure details

Diisopropylamine (3.08 ml) was dissolved in tetrahydrofuran (40 ml) and to the mixture was added n-butyl lithium (13.8 ml; 1.6M in hexane) at −78° C. and then was added isobutylacetate (0.93 ml) and the mixture was stirred for 1 hour at 30° C. To the reaction mixture was added a solution of 4-isopropylbenzyl chloride (2.19 g) in tetrahydrofuran (10 ml) at −78° C. and the mixture was stirred for 2 hours at room temperature. The reaction mixture was poured into cool hydrochloric acid and the mixture was extracted with ethyl acetate. The extract was concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1) to give the title compound (1.73 g) having the following physical data.
Quantity
3.08 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
0.93 mL
Type
reactant
Reaction Step Three
Quantity
2.19 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.C([O:17][C:18](=[O:20])C)C(C)C.[CH:21]([C:24]1[CH:31]=[CH:30][C:27]([CH2:28]Cl)=[CH:26][CH:25]=1)([CH3:23])[CH3:22].Cl>O1CCCC1>[CH:21]([C:24]1[CH:31]=[CH:30][C:27]([CH2:28][C:5]([CH3:6])([CH3:7])[C:18]([OH:20])=[O:17])=[CH:26][CH:25]=1)([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
3.08 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.93 mL
Type
reactant
Smiles
C(C(C)C)OC(C)=O
Step Four
Name
Quantity
2.19 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(CCl)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)CC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.